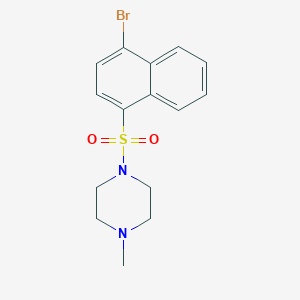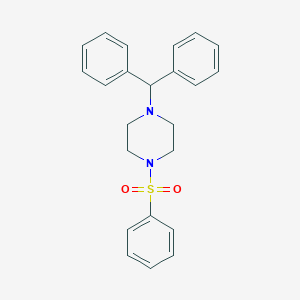
1-Benzhydryl-4-(phenylsulfonyl)piperazine
Overview
Description
1-Benzhydryl-4-(phenylsulfonyl)piperazine is a benzenesulfonamide compound containing a piperazine heterocycle. This compound is of interest in pharmacological research due to its potential biological activity.
Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-4-(phenylsulfonyl)piperazine is the MDA-MB-231 human breast cancer cell proliferation . The compound has been designed to inhibit, retard, or reverse the process of multistage carcinogenesis .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . This interaction results in significant inhibitory activity, particularly in the case of the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine .
Biochemical Pathways
The compound’s inhibitory effect on mda-mb-231 breast cancer cell proliferation suggests that it may impact pathways related to cell growth and division .
Result of Action
The primary result of the action of this compound is the inhibition of MDA-MB-231 breast cancer cell proliferation . This suggests that the compound may have potential therapeutic applications in the treatment of breast cancer.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine derivatives have been found to have anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors
Molecular Mechanism
It is known that piperazine derivatives can inhibit or activate enzymes and cause changes in gene expression
Preparation Methods
The synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine typically involves the nucleophilic substitution of 1-benzhydryl piperazine with phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
Chemical Reactions Analysis
1-Benzhydryl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: The compound can participate in various substitution reactions, leading to the formation of different derivatives.
Scientific Research Applications
1-Benzhydryl-4-(phenylsulfonyl)piperazine has several scientific research applications, including:
Pharmacological Research: The compound is studied for its potential biological activity, including its effects on various biological targets.
Antimicrobial Activity: Derivatives of this compound have been evaluated for their antimicrobial activities.
ACE Inhibition: Some derivatives have shown activity as angiotensin-converting enzyme (ACE) inhibitors, which are important in the treatment of cardiovascular diseases.
Comparison with Similar Compounds
1-Benzhydryl-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine: This compound is synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chloro-phenyl-sulfonyl chloride.
1-Benzhydryl-4-phenylmethane sulfonyl piperazine: This compound is synthesized from 1-benzhydryl piperazine with phenylmethane sulfonyl chloride.
These similar compounds share the benzhydryl and piperazine moieties but differ in their specific substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-14-8-3-9-15-22)25-18-16-24(17-19-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSUQYYFNWFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)
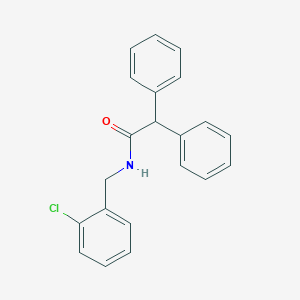
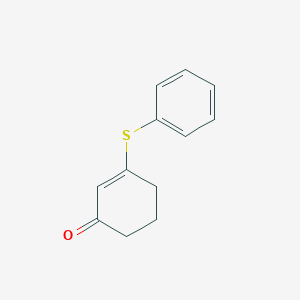
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)
![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)
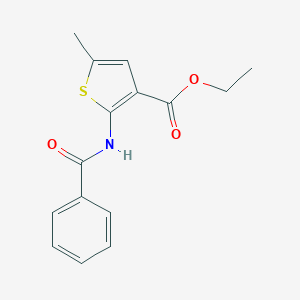
![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)
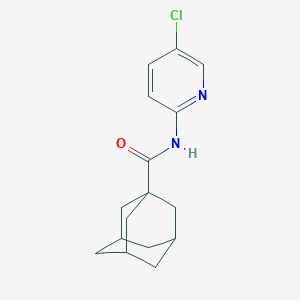
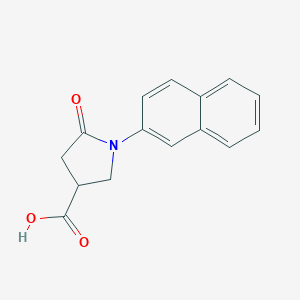
![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

